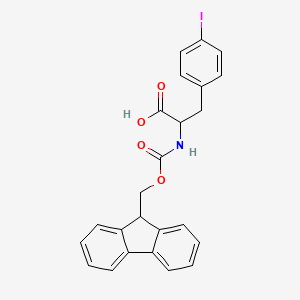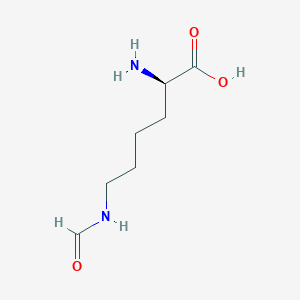
(2R)-2-amino-6-formamidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-epsilon-Formyl-L-lysine is a post-translationally modified amino acid derived from lysine. It is characterized by the addition of a formyl group to the epsilon-amino group of lysine. This modification is relatively recent and has been identified in various nuclear proteins, including histones, where it plays a role in regulating chromatin function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-epsilon-Formyl-L-lysine can be synthesized through the reaction of L-lysine with formaldehyde. The reaction typically involves the use of ion-exchange column chromatography for isolation and identification, utilizing techniques such as overpressured-layer chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for N-epsilon-Formyl-L-lysine are not extensively documented, the general approach involves the controlled reaction of L-lysine with formaldehyde under specific conditions to ensure the formation of the formylated product. The process may involve purification steps to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-epsilon-Formyl-L-lysine primarily undergoes reactions typical of amino acids, including:
Oxidation: The formyl group can be oxidized under certain conditions.
Reduction: The formyl group can be reduced to an amino group.
Substitution: The formyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: The major product is typically an oxidized form of N-epsilon-Formyl-L-lysine.
Reduction: The major product is N-epsilon-amino-L-lysine.
Substitution: The products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
N-epsilon-Formyl-L-lysine has several applications in scientific research:
Medicine: Its role in chromatin regulation suggests potential implications in understanding diseases related to epigenetic modifications.
Industry: While specific industrial applications are limited, its role in detecting glycated lysine molecules can be valuable in food and pharmaceutical industries.
Mecanismo De Acción
N-epsilon-Formyl-L-lysine exerts its effects primarily through its role as a post-translational modification in proteins. It is involved in the regulation of chromatin conformation and gene activity by modifying lysine residues in histones and other nuclear proteins. This modification can interfere with epigenetic mechanisms, potentially leading to changes in chromatin function and gene expression .
Comparación Con Compuestos Similares
N-epsilon-Carboxymethyl-L-lysine: Another post-translationally modified lysine derivative involved in glycation reactions.
N-epsilon-Fructosyl-L-lysine: A glycated lysine derivative formed through the Maillard reaction.
Lysinoalanine: A crosslinking amino acid formed during food processing.
Uniqueness: N-epsilon-Formyl-L-lysine is unique due to its specific formylation at the epsilon-amino group of lysine, which plays a distinct role in chromatin regulation and gene activity. Unlike other modifications such as carboxymethylation or fructosylation, formylation has unique implications in epigenetic regulation and protein function.
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-formamidohexanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clave InChI |
KLPJXDPPMSJWKI-ZCFIWIBFSA-N |
SMILES isomérico |
C(CCNC=O)C[C@H](C(=O)O)N |
SMILES canónico |
C(CCNC=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



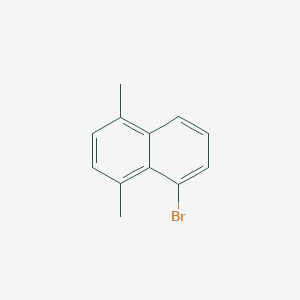
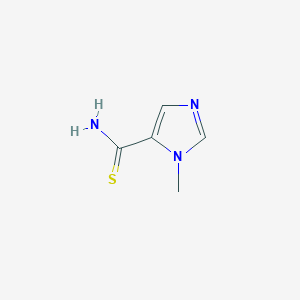
![N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)
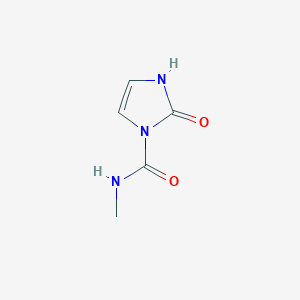


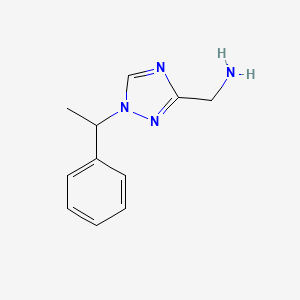
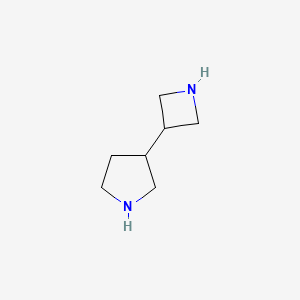

![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)
![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
